molecular formula C15H18O2 B13875278 Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate

Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate

Cat. No.: B13875278
M. Wt: 230.30 g/mol
InChI Key: GYRLLMXGYYZGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate is an organic compound with the molecular formula C15H18O2. It is a derivative of benzoic acid and features an ethyl ester group along with a 3,3-dimethylbut-1-yn-1-yl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the alkyne group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 3-(3,3-dimethylbut-1-ynyl)benzoate

InChI

InChI=1S/C15H18O2/c1-5-17-14(16)13-8-6-7-12(11-13)9-10-15(2,3)4/h6-8,11H,5H2,1-4H3

InChI Key

GYRLLMXGYYZGER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C#CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.